Functional Selectivity Profile of Lorcaserin vs. 5-HT2A and 5-HT2B Receptors
Lorcaserin demonstrates a clear, quantifiable advantage in functional selectivity over other 5-HT2C agonists. In a functional inositol phosphate accumulation assay, lorcaserin showed 18-fold selectivity for the human 5-HT2C receptor over the 5-HT2A receptor, and 104-fold selectivity over the 5-HT2B receptor [1]. This contrasts with WAY-163909, which, while potent, exhibits a different selectivity profile with less pronounced functional separation, and with MK-212, which is a partial agonist [2][3].
| Evidence Dimension | Functional Selectivity Ratio (5-HT2C vs 5-HT2B) |
|---|---|
| Target Compound Data | 104-fold selectivity over 5-HT2B |
| Comparator Or Baseline | WAY-163909 (significantly lower functional selectivity vs 5-HT2B), MK-212 (partial agonist, 5-HT2B Ki = 617 nM vs 5-HT2C Ki = 98 nM) |
| Quantified Difference | Lorcaserin's 104-fold selectivity is >10x greater than the functional window observed for many other agonists in its class. |
| Conditions | Human 5-HT2C, 5-HT2A, and 5-HT2B receptors expressed in HEK-293 cells; functional inositol phosphate accumulation assay [1][2]. |
Why This Matters
This high degree of functional selectivity is critical for minimizing off-target 5-HT2B-mediated effects, a key differentiator for selecting a research tool to study 5-HT2C pharmacology in vivo without confounding cardiac valvulopathy.
- [1] Thomsen WJ, Grottick AJ, Menzaghi F, et al. Lorcaserin, a novel selective human 5-hydroxytryptamine2C agonist: in vitro and in vivo pharmacological characterization. J Pharmacol Exp Ther. 2008;325(2):577-587. View Source
- [2] Knight AR, Misra A, Quirk K, et al. Pharmacological characterisation of the agonist radioligand binding site of 5-HT(2A), 5-HT(2B) and 5-HT(2C) receptors. Naunyn Schmiedebergs Arch Pharmacol. 2004;370(2):114-123. View Source
- [3] Dunlop J, Sabb AL, Mazandarani H, et al. WAY-163909 [(7bR,10aR)-1,2,3,4,8,9,10,10a-octahydro-7bH-cyclopenta[b][1,4]diazepino[6,7,1-hi]indole], a novel 5-hydroxytryptamine 2C receptor-selective agonist with anorectic activity. J Pharmacol Exp Ther. 2005;313(2):862-869. View Source
